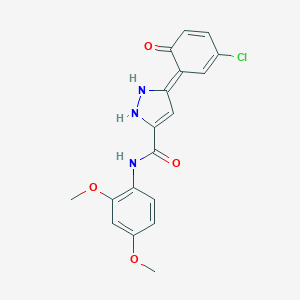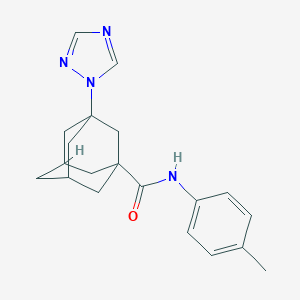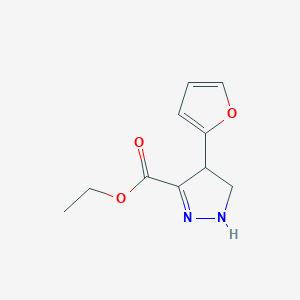![molecular formula C15H20N2O4 B265749 4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Boc-4-oxo-L-phenylalanine and is classified as an amino acid derivative.
Mechanism of Action
The mechanism of action of Boc-4-oxo-L-phenylalanine is not fully understood. However, it is believed that this compound acts as a prodrug, which is converted into its active form in the body. The active form of Boc-4-oxo-L-phenylalanine is believed to inhibit the activity of certain enzymes, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Boc-4-oxo-L-phenylalanine has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using Boc-4-oxo-L-phenylalanine in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on Boc-4-oxo-L-phenylalanine. One of the significant areas of research is the development of new peptide-based drugs using this compound as a building block. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in various biological processes. Additionally, the development of new synthetic methods for the preparation of Boc-4-oxo-L-phenylalanine and its analogs is also an area of future research.
Synthesis Methods
The synthesis of Boc-4-oxo-L-phenylalanine involves the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM). The reaction mixture is then stirred at room temperature for several hours, and the product is purified using column chromatography.
Scientific Research Applications
Boc-4-oxo-L-phenylalanine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of peptide synthesis. It is used as a building block for the synthesis of various peptides, including antimicrobial peptides, cell-penetrating peptides, and peptide-based drugs.
properties
Product Name |
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-[2-(butylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-6-4-5-7-12(11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
InChI Key |
HQXQBECLAYBWRF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)



![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)

![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)

![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)